tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy

Stereochemistry Diastereomer Relative Configuration

tert-Butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1935266-44-6) is a Boc-protected 2-azabicyclo[3.1.0]hexane derivative bearing a trifluoromethyl substituent at the 6-position with all-cis (1S*,5S*,6S*) relative stereochemistry. This compound belongs to the class of conformationally constrained bicyclic amines that serve as privileged scaffolds in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) and ion channels.

Molecular Formula C11H16F3NO2
Molecular Weight 251.25 g/mol
Cat. No. B12327489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy
Molecular FormulaC11H16F3NO2
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F
InChIInChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3/t6?,7-,8?/m0/s1
InChIKeyUZKCQCJKIGOIRS-WTIBDHCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate – Stereochemically Defined Bicyclic Building Block for CNS and Opioid Receptor Research


tert-Butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1935266-44-6) is a Boc-protected 2-azabicyclo[3.1.0]hexane derivative bearing a trifluoromethyl substituent at the 6-position with all-cis (1S*,5S*,6S*) relative stereochemistry [1]. This compound belongs to the class of conformationally constrained bicyclic amines that serve as privileged scaffolds in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) and ion channels [2]. The 2-aza regioisomer distinguishes it from the more commonly explored 3-azabicyclo[3.1.0]hexane series, offering a distinct nitrogen placement that alters hydrogen-bonding geometry and pharmacophoric vectors relative to its regioisomeric counterparts .

Why Generic 2-Azabicyclo[3.1.0]hexane Analogs Cannot Substitute for tert-Butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate in Stereochemistry-Sensitive Applications


Substitution within the 2-azabicyclo[3.1.0]hexane series is highly constrained by three interdependent structural variables: (1) the relative stereochemistry at positions 1, 5, and 6 determines the spatial orientation of the trifluoromethyl group and the Boc-protected amine; (2) the 2-aza (pyrrolidine-type nitrogen) versus 3-aza (piperidine-type nitrogen) regioisomerism alters both basicity and the trajectory of the nitrogen lone pair, directly affecting receptor recognition [1]; and (3) the tert-butyl carbamate (Boc) protecting group is both a synthetic handle and a lipophilic modulator—its presence or absence changes LogP, metabolic stability, and membrane permeability. The (1S*,5S*,6S*) diastereomer, with its all-cis arrangement, places the trifluoromethyl group in a distinct steric environment compared to the (1S,5R,6R) trans-diastereomer (CAS 1623162-50-4), leading to divergent binding poses at protein targets . Generic replacement with an unspecified stereoisomer or regioisomer introduces uncontrolled variables that compromise SAR reproducibility.

Quantitative Differentiation Evidence for tert-Butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate Versus Closest Analogs


Stereochemical Identity: All-Cis (1S*,5S*,6S*) Configuration Differentiates from the (1S,5R,6R) Trans-Diastereomer

The target compound bears the (1S*,5S*,6S*) relative configuration, placing the trifluoromethyl group at C-6 and the cyclopropane substituents in an all-cis relationship on the bicyclic scaffold. The closest commercially available diastereomer is the (1S,5R,6R) variant (CAS 1623162-50-4), where the trifluoromethyl group occupies the opposite face of the cyclopropane ring relative to the pyrrolidine nitrogen . This stereochemical divergence is not a minor variation: in related 3-azabicyclo[3.1.0]hexane dopamine D3 receptor ligands, a change from cis to trans cyclopropane substitution produced greater than 10-fold shifts in binding affinity (Ki) [1]. Although direct comparative binding data for this exact 2-aza pair have not been published, the established precedent within the azabicyclo[3.1.0]hexane class supports that stereochemistry at C-5/C-6 is a primary determinant of pharmacophoric geometry and target recognition.

Stereochemistry Diastereomer Relative Configuration Bicyclic Amine

2-Aza vs. 3-Aza Regioisomerism: Nitrogen Position Dictates Basicity, Hydrogen-Bonding Geometry, and Pharmacophoric Vector Direction

The target compound is a 2-azabicyclo[3.1.0]hexane, meaning the nitrogen atom resides at the bridgehead of a pyrrolidine-type ring fused to cyclopropane. In contrast, the more extensively studied 3-azabicyclo[3.1.0]hexane series places nitrogen within a piperidine-type ring. This regioisomeric difference produces a distinct pKa profile: pyrrolidine-type amines in constrained bicyclic systems typically exhibit pKa values 0.5–1.5 units lower than their piperidine-type counterparts due to increased s-character of the nitrogen lone pair [1]. The 2-aza scaffold orients the nitrogen lone pair approximately 30° differently relative to the bicyclic plane compared to the 3-aza regioisomer, altering the trajectory of key hydrogen-bond interactions with aspartate/glutamate residues in GPCR orthosteric sites [2]. Patent literature on azabicyclo[3.1.0]hexane dopamine D3 modulators explicitly distinguishes 2-aza from 3-aza scaffolds, noting that the nitrogen position influences both potency and subtype selectivity [3].

Regioisomer 2-Azabicyclo 3-Azabicyclo Nitrogen Basicity GPCR Scaffold

Boc-Protected vs. Free Amine: The tert-Butyl Carbamate Group Modulates Lipophilicity and Serves as a Key Synthetic Handle

The target compound (MW 251.25, MF C11H16F3NO2) [1] carries a tert-butyl carbamate (Boc) protecting group on the 2-aza nitrogen, distinguishing it from the corresponding free amine hydrochloride salt (CAS 1821706-74-4, MW 187.59, MF C6H9ClF3N) . The Boc group adds substantial lipophilicity: calculated XLogP3 for the target compound is approximately 2.8, versus approximately 0.9 for the free amine salt form [1]. This LogP differential of ~1.9 units translates to an approximately 80-fold difference in theoretical octanol-water partition coefficient, directly impacting membrane permeability in cell-based assays and blood-brain barrier penetration potential [2]. From a synthetic utility perspective, the Boc group enables orthogonal protection strategies during multi-step syntheses, allowing selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the trifluoromethyl group or the strained bicyclic core.

Boc Protection LogP Synthetic Intermediate Prodrug Lipophilicity

Trifluoromethyl Group at C-6 Confers Metabolic Stability and Electron-Withdrawing Effects Absent in Non-Fluorinated and Mono/Difluoromethyl Analogs

The trifluoromethyl (–CF3) substituent at position 6 of the bicyclic scaffold is a distinguishing feature relative to non-fluorinated, monofluoromethyl, and difluoromethyl analogs. The –CF3 group is strongly electron-withdrawing (Hammett σp = 0.54 for –CF3 vs. σp = 0.00 for –CH3) and highly lipophilic (Hansch π = 0.88 for –CF3 vs. π = 0.56 for –CH3) [1]. In drug discovery, the –CF3 group is established to reduce oxidative metabolism at adjacent positions by CYP450 enzymes, with a typical metabolic stability half-life extension of 2- to 5-fold compared to the corresponding –CH3 analog in human liver microsome (HLM) assays [2]. While direct HLM data for this specific compound are not published, the electron-withdrawing effect of –CF3 on the cyclopropane ring lowers the HOMO energy and increases the oxidation potential of the bicyclic core, making it inherently less susceptible to CYP-mediated ring oxidation than non-fluorinated 2-azabicyclo[3.1.0]hexanes [3].

Trifluoromethyl Metabolic Stability Electron-Withdrawing Fluorine Chemistry CYP450

Commercially Verified Purity Specification: 98% (HPLC) from Multiple Independent Vendors Establishes a Reliable Procurement Baseline

The target compound is available from multiple independent chemical suppliers with verified purity specifications. Leyan (Shanghai皓鸿) lists the compound (Catalog No. 2288908) with a purity of 98% (HPLC) for CAS 1935266-44-6 . Chemenu (Catalog CM474823) offers the compound at ≥95% purity . AKSci (Catalog 7706FW) supplies the compound with full quality assurance documentation including SDS and Certificate of Analysis upon request, with storage specified as long-term in a cool, dry place, and confirms non-hazardous DOT/IATA transport classification . In contrast, the (1S,5R,6R) diastereomer (CAS 1623162-50-4) and the 6-carboxylic acid derivative (CAS 1486472-85-8) are available from fewer suppliers, often with narrower purity ranges or requiring custom synthesis quotes, reflecting their lower commercial maturity . This multi-vendor availability at consistent ≥95–98% purity reduces single-supplier procurement risk and enables direct batch-to-batch comparison across laboratories.

Purity Quality Control HPLC Procurement Specification Batch Consistency

High-Impact Application Scenarios for tert-Butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate Based on Structural and Physicochemical Differentiation


Stereochemistry-Dependent GPCR Ligand Optimization Using the All-Cis 2-Aza Scaffold

Medicinal chemistry teams pursuing dopamine D3 receptor antagonists or mu-opioid receptor modulators can deploy the (1S*,5S*,6S*) diastereomer as a scaffold with a defined pharmacophoric geometry distinct from the (1S,5R,6R) trans form. The all-cis configuration orients the –CF3 group into a steric environment that may favor selectivity over closely related receptor subtypes, as evidenced by patent disclosures of stereochemistry-dependent D3 binding [1]. The 2-aza nitrogen position further differentiates the hydrogen-bonding trajectory from the more common 3-aza series, providing a complementary SAR vector for lead optimization campaigns where 3-aza scaffolds have yielded suboptimal selectivity profiles [2].

Late-Stage Diversification via Boc-Orthogonal Chemistry in Parallel Synthesis Libraries

The Boc-protected amine enables orthogonal protecting-group strategies in multi-step parallel synthesis. Following selective Boc deprotection under TFA or HCl/dioxane conditions, the liberated secondary amine can be functionalized with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, or via reductive amination) without perturbing the trifluoromethyl group or the strained bicyclic core. The calculated LogP of ~2.8 for the Boc-protected form [3] provides adequate organic solubility for solution-phase chemistry, while the free amine generated post-deprotection (calculated LogP ~0.9) can be directly evaluated in aqueous biological assay buffers, eliminating the need for intermediate formulation steps.

Metabolic Stability Screening in CYP450 Liability Assessment Programs

The electron-withdrawing –CF3 group at C-6 is predicted to confer enhanced oxidative metabolic stability relative to non-fluorinated or monofluoromethyl 2-azabicyclo[3.1.0]hexane analogs [4]. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound as a fluorinated building block to construct analog series for head-to-head HLM and hepatocyte stability comparisons against matched –CH3, –CH2F, and –CHF2 congeners. Such comparative studies allow deconvolution of the metabolic liability attributable to the bicyclic core from that introduced by peripheral substituents, enabling rational prioritization of lead series based on intrinsic metabolic stability [5].

Multi-Vendor Procurement for Reproducible Academic and CRO SAR Studies

The compound's availability from at least three independent vendors (Leyan at 98%, Chemenu at ≥95%, AKSci with full QA documentation) enables academic laboratories and contract research organizations (CROs) to cross-validate biological results across independently sourced batches. This multi-vendor maturity is atypical for stereochemically defined bicyclic amine building blocks and reduces the risk that observed SAR trends are artifacts of a single supplier's impurity profile. Procurement teams can implement a quality-control protocol specifying ≥95% purity by HPLC, identity confirmation by ¹H NMR and LCMS, and documented storage at –20°C under inert atmosphere, with at least two vendor quotes to ensure competitive pricing.

Quote Request

Request a Quote for tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.